molecular formula C20H19NO4S B2762135 Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate CAS No. 2034516-51-1

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2762135
CAS No.: 2034516-51-1
M. Wt: 369.44
InChI Key: SZHCBTLTWCNSLY-UHFFFAOYSA-N
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Description

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that features a benzo[b]thiophene moiety

Mechanism of Action

Target of Action

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that contains a thiophene ring. Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .

Mode of Action

It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological target it interacts with.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene derivatives with appropriate benzoate esters under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]thiophene moiety, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: Compounds like 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene.

    Thiophene-based drugs: Raloxifene and Zileuton, which are used for their anticancer and anti-inflammatory properties, respectively.

Uniqueness

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate stands out due to its unique combination of a benzo[b]thiophene moiety with a hydroxypropyl and carbamoyl functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-20(24,17-11-15-5-3-4-6-16(15)26-17)12-21-18(22)13-7-9-14(10-8-13)19(23)25-2/h3-11,24H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHCBTLTWCNSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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